molecular formula C25H25N3O2 B2536168 (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone CAS No. 1209348-11-7

(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

Cat. No.: B2536168
CAS No.: 1209348-11-7
M. Wt: 399.494
InChI Key: WCFMOSAYUULVGY-UHFFFAOYSA-N
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Description

(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is an intriguing chemical compound notable for its structural complexity and potential applications in various scientific fields. This compound combines several functional groups, including pyrrolyl, benzoyl, piperazinyl, and cyclopropyl moieties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone involves multiple steps. A common method might start with the preparation of 1H-pyrrole, followed by its reaction with benzoyl chloride to form 4-(1H-pyrrol-1-yl)benzoyl. This intermediate could then be reacted with piperazine to yield 4-(4-(1H-pyrrol-1-yl)benzoyl)piperazine. Subsequently, the addition of 2-phenylcyclopropylmethanone completes the synthesis. Each step typically requires specific solvents, catalysts, and controlled reaction conditions, like temperature and pH.

Industrial Production Methods:

Industrial-scale production often involves optimizing these synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors could be implemented. Additionally, scalable purification processes, such as chromatography or crystallization, ensure the compound's high purity required for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Reactions might involve oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride (NaBH4).

  • Substitution: These reactions often use halogenating agents or nucleophiles under specific conditions like varying temperature and pH.

Major Products:

Depending on the reaction, the major products can vary:

  • Oxidation: May yield carbonyl derivatives.

  • Reduction: Typically results in alcohol or amine derivatives.

  • Substitution: Could produce various functionalized compounds depending on the nucleophiles used.

Scientific Research Applications

This compound has numerous applications across chemistry, biology, medicine, and industry:

  • Chemistry: Used as a building block for more complex molecules in organic synthesis.

  • Biology: May serve as a ligand in biochemical assays or as a part of molecular probes.

  • Medicine: Potentially used in drug development due to its interaction with specific biological pathways.

  • Industry: Could be used in the manufacturing of materials requiring specific chemical properties.

Mechanism of Action

The mechanism of action for (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone typically involves interaction with biological targets like enzymes or receptors. The compound's unique structure allows it to bind with high specificity to these targets, modulating their activity. Molecular docking studies and in vitro assays help elucidate these interactions and pathways.

Comparison with Similar Compounds

Compared to other compounds with similar structures, like analogs with varying substituents on the pyrrolyl, benzoyl, or cyclopropyl rings, (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone stands out due to its specific combination of functional groups. Similar compounds might include:

  • (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylpropyl)methanone

  • (4-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-1-yl)(2-phenylcyclopropyl)methanone

This uniqueness contributes to its potential in various scientific applications, offering different reactivity and binding properties compared to its analogs.

Biological Activity

The compound (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone , identified by its CAS number 2034262-82-1 , is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.

Structure and Composition

The molecular formula of the compound is C23H25N5O2C_{23}H_{25}N_{5}O_{2}, with a molecular weight of approximately 403.5 g/mol . The structure includes a piperazine ring, a pyrrole moiety, and a cyclopropyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H25N5O2
Molecular Weight403.5 g/mol
CAS Number2034262-82-1

The compound exhibits several biological activities that are primarily attributed to its interactions with various receptors and enzymes:

  • Neuroleptic Activity : Similar compounds have shown neuroleptic properties comparable to traditional antipsychotics like haloperidol. This suggests potential applications in treating psychiatric disorders .
  • Inhibition of HIV-1 : Related derivatives have been investigated for their ability to inhibit HIV-1 attachment by interfering with the interaction between the viral protein gp120 and the host receptor CD4 .
  • Antitumor Activity : Some studies indicate that compounds with similar structures can exhibit antitumor effects, likely through mechanisms involving apoptosis and cell cycle arrest .

Neuroleptic Efficacy

A study evaluating a series of piperazine derivatives found that certain structural modifications led to enhanced neuroleptic activity while minimizing extrapyramidal side effects. The compound's structural features may contribute to this profile, making it a candidate for further investigation in neuropharmacology .

Antiviral Properties

Research on related compounds has demonstrated their effectiveness as HIV-1 inhibitors. For instance, derivatives that share structural similarities with this compound have shown promising results in preclinical models, indicating potential for development as antiviral therapeutics .

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of compounds related to this compound:

  • Antidepressant Effects : Compounds with similar piperazine structures have been linked to antidepressant activity through modulation of serotonin receptors.
  • Cytotoxicity in Cancer Cells : In vitro studies have shown that related compounds induce cytotoxic effects in various cancer cell lines, suggesting a potential role in cancer therapy .

Safety and Toxicology

While the biological activities are promising, safety profiles must be established through rigorous toxicological assessments. Current literature emphasizes the need for comprehensive studies to evaluate the therapeutic index of these compounds before clinical application.

Properties

IUPAC Name

(2-phenylcyclopropyl)-[4-(4-pyrrol-1-ylbenzoyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c29-24(20-8-10-21(11-9-20)26-12-4-5-13-26)27-14-16-28(17-15-27)25(30)23-18-22(23)19-6-2-1-3-7-19/h1-13,22-23H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFMOSAYUULVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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